molecular formula C7H6N2S B13145539 3-Amino-2-(thiophen-2-yl)acrylonitrile

3-Amino-2-(thiophen-2-yl)acrylonitrile

Cat. No.: B13145539
M. Wt: 150.20 g/mol
InChI Key: NYOMYLAKEGHCPP-GQCTYLIASA-N
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Description

3-Amino-2-(thiophen-2-yl)acrylonitrile is an organic compound featuring a thiophene ring substituted with an amino group and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(thiophen-2-yl)acrylonitrile typically involves the reaction of thiophene-2-carbaldehyde with malononitrile and ammonium acetate. The reaction is carried out in ethanol under reflux conditions. The general reaction scheme is as follows:

    Thiophene-2-carbaldehyde: reacts with in the presence of .

  • The mixture is heated under reflux in ethanol .
  • The product, this compound, is obtained after cooling and filtration.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(thiophen-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro-2-(thiophen-2-yl)acrylonitrile.

    Reduction: 3-Amino-2-(thiophen-2-yl)ethylamine.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-2-(thiophen-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that can be used in different chemical reactions.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine

Medicinally, thiophene derivatives have shown potential in the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties . This compound could be explored for similar applications.

Industry

In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other materials . This compound could be investigated for similar uses.

Mechanism of Action

The mechanism of action of 3-Amino-2-(thiophen-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows for hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-(furan-2-yl)acrylonitrile: Similar structure but with a furan ring instead of thiophene.

    3-Amino-2-(pyridin-2-yl)acrylonitrile: Contains a pyridine ring, offering different electronic properties.

    3-Amino-2-(benzene-2-yl)acrylonitrile: Benzene ring provides different steric and electronic effects.

Uniqueness

3-Amino-2-(thiophen-2-yl)acrylonitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. Thiophene’s sulfur atom can participate in various interactions, making this compound particularly interesting for developing new materials and drugs.

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

(E)-3-amino-2-thiophen-2-ylprop-2-enenitrile

InChI

InChI=1S/C7H6N2S/c8-4-6(5-9)7-2-1-3-10-7/h1-4H,8H2/b6-4+

InChI Key

NYOMYLAKEGHCPP-GQCTYLIASA-N

Isomeric SMILES

C1=CSC(=C1)/C(=C/N)/C#N

Canonical SMILES

C1=CSC(=C1)C(=CN)C#N

Origin of Product

United States

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